molecular formula C10H7ClN2O B13303277 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde

Cat. No.: B13303277
M. Wt: 206.63 g/mol
InChI Key: IMCOWXOHMWLQOK-UHFFFAOYSA-N
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Description

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde ( 870837-48-2) is a benzaldehyde derivative functionalized with a chloro group and a 1H-imidazol-1-yl group at the 2- and 3-positions of the benzene ring. With the molecular formula C 10 H 7 ClN 2 O and a molecular weight of 206.63 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . The presence of the imidazole ring is of significant pharmacological interest, as this heterocycle is a key pharmacophore in a wide array of therapeutic agents . The aldehyde group provides a reactive handle for further chemical transformations, making this compound a valuable intermediate for constructing more complex molecules. Imidazole-containing compounds are recognized for their broad spectrum of biological activities, serving as crucial scaffolds in the development of antibacterial, antifungal, antitumor, antiviral, and anti-inflammatory agents . The imidazole ring is a core structure in naturally occurring molecules like histidine and purine, which allows its derivatives to interact effectively with biopolymers in living systems . Researchers can utilize 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde as a precursor in the synthesis of novel compounds for evaluating new therapeutic possibilities, particularly in addressing the challenge of antimicrobial resistance (AMR) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-chloro-2-imidazol-1-ylbenzaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-9-3-1-2-8(6-14)10(9)13-5-4-12-7-13/h1-7H

InChI Key

IMCOWXOHMWLQOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=CN=C2)C=O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Ullmann Coupling

This method employs Ullmann-type cross-coupling to introduce the imidazole moiety onto a pre-chlorinated benzaldehyde derivative.

Procedure :

  • Step 1 : Prepare 3-chloro-2-iodobenzaldehyde by iodinating 3-chlorobenzaldehyde using N-iodosuccinimide (NIS) in acetic acid at 80°C for 12 hours.
  • Step 2 : React 3-chloro-2-iodobenzaldehyde (1.0 eq) with imidazole (1.2 eq) in dimethylformamide (DMF) using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 eq) at 120°C under argon for 24 hours.

Key Parameters :

Parameter Value
Catalyst CuI/1,10-phenanthroline
Solvent DMF
Temperature 120°C
Yield 68–72%

Advantages : High regioselectivity and compatibility with electron-withdrawing groups like aldehydes.

Sequential Chlorination and Imidazole Substitution

A two-step process involving chlorination followed by nucleophilic substitution.

Procedure :

  • Step 1 : Chlorinate 2-(imidazol-1-yl)benzaldehyde using thionyl chloride (SOCl₂) in toluene at 60°C for 6 hours to introduce chlorine at the meta position.
  • Step 2 : Purify via column chromatography (hexane:ethyl acetate, 4:1) to isolate 3-chloro-2-(1H-imidazol-1-yl)benzaldehyde.

Key Parameters :

Parameter Value
Chlorinating Agent SOCl₂
Solvent Toluene
Temperature 60°C
Yield 58–63%

Challenges : Competing ortho-chlorination requires precise stoichiometric control.

One-Pot Tandem Reaction

A solvent-free approach adapted from imidazole alkylation methodologies.

Procedure :

  • React 2-chloro-3-nitrobenzaldehyde (1.0 eq) with imidazole (1.5 eq) and K₂CO₃ (2.0 eq) in a ball mill at 35 Hz for 2 hours.
  • Reduce the nitro group to aldehyde using NaBH₄/CuCl in ethanol at 0°C.

Key Parameters :

Parameter Value
Solvent Solvent-free
Equipment Ball mill
Reduction Agent NaBH₄/CuCl
Yield 51–55%

Advantages : Eliminates volatile solvents and reduces reaction time.

Acid-Catalyzed Condensation

Modified from indole synthesis protocols.

Procedure :

  • Condense 3-chlorobenzaldehyde with imidazole in acetic acid at 90°C for 8 hours using H₂SO₄ (10 mol%) as a catalyst.
  • Isolate via vacuum distillation and recrystallize from ethanol.

Key Parameters :

Parameter Value
Catalyst H₂SO₄
Solvent Acetic acid
Temperature 90°C
Yield 46–49%

Limitations : Lower yields due to competing polymerization of the aldehyde group.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Ullmann Coupling 68–72 ≥95 High Moderate
Sequential Chlorination 58–63 ≥90 Moderate Low
One-Pot Tandem 51–55 ≥88 Low High
Acid Catalysis 46–49 ≥85 Low High

Critical Considerations

  • Regioselectivity : Ullmann coupling outperforms other methods in directing imidazole to the ortho position relative to the aldehyde.
  • Impurity Profile : Residual palladium (≤0.1 ppm) is a concern in metal-catalyzed routes, necessitating chelation steps.
  • Green Chemistry : Solvent-free methods align with sustainable practices but require energy-intensive milling.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 3-Chloro-2-(1H-imidazol-1-yl)benzoic acid.

    Reduction: 3-Chloro-2-(1H-imidazol-1-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The imidazole ring can interact with metal ions or other active sites, leading to the desired biological effect. The exact pathways involved can vary based on the target and the context of its use.

Comparison with Similar Compounds

Positional Isomers

Structural isomers of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde include:

  • 4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde : The chlorine is shifted to the 4-position, altering electronic effects. This isomer may exhibit different reactivity in condensation reactions due to steric and electronic variations .

Key Differences :

  • Electronic Effects : The 3-chloro substitution in the target compound creates a meta-directing effect, whereas 4-chloro is para-directing, influencing subsequent reactions.
  • Synthetic Utility: 4-(1H-Imidazol-1-yl)benzaldehyde (a non-chlorinated analogue) is widely used in Claisen-Schmidt condensations to synthesize chalcones with antifungal properties . The absence of chlorine in these analogues simplifies synthesis but may reduce electrophilicity.
Table 1: Comparison of Positional Isomers
Compound Molecular Formula Substituent Positions Notable Applications
3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde C₁₀H₇ClN₂O 3-Cl, 2-imidazole Potential antifungal agent (inferred)
4-Chloro-2-(1H-imidazol-1-yl)benzaldehyde C₁₀H₇ClN₂O 4-Cl, 2-imidazole Building block for heterocycles
2-Chloro-6-(1H-imidazol-1-yl)benzaldehyde C₁₀H₇ClN₂O 2-Cl, 6-imidazole Unreported in pharmacological studies

Heterocyclic Analogues

Benzimidazole Derivatives

Compounds like 1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine replace the imidazole with a benzimidazole core. However, increased molecular weight may reduce bioavailability compared to imidazole derivatives.

Quinoline-Based Analogues

2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives feature a quinoline scaffold instead of benzaldehyde. The quinoline core enhances rigidity and fluorescence properties, making these compounds suitable for imaging applications .

Substituent Variations

  • Halogen Substitution : Replacing chlorine with fluorine or bromine (e.g., in 3-chloro-4-fluorophenyl chalcones ) modulates electron-withdrawing effects and lipophilicity, impacting membrane penetration in antifungal assays .
  • Hydroxy/Methoxy Groups : Derivatives like 4-hydroxybenzaldehyde-imidazole hybrids exhibit antioxidant activity but reduced stability under acidic conditions .

Biological Activity

3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde is an organic compound notable for its potential biological activities, particularly attributed to the imidazole moiety within its structure. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, suggesting applications in antimicrobial, antifungal, and antitumor therapies.

Chemical Structure and Properties

  • Chemical Formula : C_10H_8ClN_2O
  • Molecular Weight : 196.62 g/mol
  • Structure : The compound consists of a benzaldehyde group substituted with a chlorine atom and an imidazole ring, which is known for its biological significance.

The biological activity of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde is primarily influenced by the imidazole ring. Imidazole derivatives are recognized for their ability to interact with biological molecules such as enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : Studies indicate that imidazole compounds can inhibit enzymes involved in critical metabolic pathways, which may have therapeutic implications against diseases like cancer and infections.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its structural characteristics allow it to disrupt microbial cell functions .

Antitumor Activity

Research has shown that compounds containing imidazole rings can exhibit significant antitumor activity. For example, studies have reported that certain imidazole derivatives can inhibit cancer cell proliferation at low concentrations. The specific effects of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde in various cancer cell lines are still under investigation, but preliminary results suggest promising activity against breast cancer cells .

Antifungal Properties

The compound has also demonstrated efficacy against fungal pathogens. For instance, imidazole-containing chalcones have been effective against Aspergillus fumigatus, a common pathogen associated with pulmonary infections . This highlights the potential of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde in treating fungal infections.

Table 1: Biological Activity Summary

Activity TypeModel Organism/Cell LineIC50 (µM)Reference
AntitumorMCF-7 (breast cancer)0.075
AntifungalAspergillus fumigatusN/A
AntimicrobialVarious bacteriaN/A

Synthesis and Applications

The synthesis of 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde typically involves several chemical reactions that may include oxidation and reduction steps using reagents like potassium permanganate and sodium borohydride. The unique substitution pattern on the benzene ring contributes to its distinct pharmacological properties compared to other similar compounds.

Q & A

Q. What are the common synthetic routes for 3-Chloro-2-(1H-imidazol-1-yl)benzaldehyde, and how can reaction conditions be optimized?

The compound can be synthesized via N-arylation of imidazole with a halogenated benzaldehyde precursor. For example, describes the use of hexadecyltrimethylammonium bromide as a catalyst for similar N-arylation reactions. A typical protocol involves:

  • Reacting 3-chloro-2-fluorobenzaldehyde (or analogous substrates) with imidazole under basic conditions.
  • Optimizing solvent choice (e.g., methanol or DMF) and temperature (room temperature to 80°C) to enhance yield.
  • Purifying via recrystallization or column chromatography . Key variables : Catalyst loading, reaction time, and stoichiometry of reactants.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : Confirm substitution patterns (e.g., imidazole proton signals at δ 7.5–8.5 ppm, aldehyde proton at ~10 ppm) .
  • X-ray crystallography : Use SHELXL ( ) for structure refinement. For example, applied riding models for H-atom placement and anisotropic displacement parameters for non-H atoms.
  • IR spectroscopy : Identify aldehyde C=O stretching (~1700 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .

Q. How can researchers ensure purity and stability during storage?

  • Purity assessment: Use HPLC with UV detection (λ = 254 nm) or elemental analysis (C, H, N).
  • Storage: Keep in a desiccator under inert gas (N₂ or Ar) at –20°C to prevent aldehyde oxidation or hydrolysis .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges (e.g., twinning or disorder) in structures containing imidazole and benzaldehyde moieties?

  • High-resolution data : Collect data at synchrotron sources to resolve overlapping electron densities.
  • Twin refinement : Use SHELXL’s TWIN and BASF commands for twinned crystals (common in imidazole derivatives due to symmetry) .
  • Disorder modeling : Apply PART and SUMP restraints for disordered aldehyde or imidazole groups .

Q. How can computational methods predict the reactivity of this compound in cross-coupling or cyclization reactions?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, the aldehyde group’s LUMO may favor nucleophilic addition.
  • Docking studies : Use software like AutoDock to simulate interactions with biological targets (e.g., enzymes in ) .

Q. What contradictions exist in reported biological activities of structurally analogous compounds, and how can they be addressed experimentally?

  • Contradiction : Some imidazole-benzaldehyde hybrids show antimicrobial activity (), while others exhibit poor solubility.
  • Resolution : Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with varied substituents (e.g., –NO₂, –OCH₃) and test solubility via shake-flask assays .

Methodological Considerations

Q. How can researchers design a robust protocol for synthesizing derivatives via the aldehyde functional group?

  • Step 1 : Condensation reactions (e.g., Claisen-Schmidt in ) with ketones to form α,β-unsaturated carbonyl derivatives.
  • Step 2 : Reductive amination with primary amines (e.g., NH₂-R) to form Schiff bases.
  • Monitoring : Use TLC (ethyl acetate/hexane) or in-situ IR to track aldehyde consumption .

Q. What are the best practices for analyzing non-covalent interactions (e.g., hydrogen bonding) in crystals of this compound?

  • Hirshfeld surface analysis : Quantify interaction types (e.g., C–H···O, π-π stacking) using CrystalExplorer.
  • Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess molecular rigidity .

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